N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide
Description
: N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide is a synthetic compound with complex structure and intriguing potential in diverse scientific domains. This compound is characterized by its dihydropyridazinone core and thiophene moiety, lending it unique physicochemical properties.
Properties
IUPAC Name |
N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-6-4-13(5-7-14)18(27)23-10-2-11-25-17(26)9-8-15(24-25)16-3-1-12-28-16/h1,3-9,12H,2,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKASOMXDHPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
: The synthesis of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide involves a multi-step organic synthesis pathway. The initial step often includes the formation of the dihydropyridazinone core, followed by functionalization with the thiophene and benzamide groups under controlled conditions. Key intermediates and reagents such as 2-thiophenecarboxaldehyde and trifluoromethylbenzoic acid derivatives are employed, and purification methods like chromatography are utilized to isolate the desired product.
Chemical Reactions Analysis
Scientific Research Applications
Key Properties:
- Molecular Formula : C14H14F3N3O
- Molecular Weight : 303.28 g/mol
- Solubility : Soluble in organic solvents such as DMSO and methanol.
Biological Research Applications
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide has been studied for its diverse biological activities:
1. Anticancer Activity
- Preliminary studies have indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, modifications to the compound's structure can enhance its potency against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells.
- Case Study : A derivative of this compound demonstrated an IC50 value of 0.0046 μM against MDA-MB-231 cells, indicating strong anticancer potential.
| Derivative | IC50 (μM) | Cell Line |
|---|---|---|
| Original | >50 | HeLa |
| Derivative 1 | 12 | HeLa |
| Derivative 2 | <25 | HeLa |
| Derivative 3 | 1.0 | HeLa |
| Derivative 4 | 0.0046 | MDA-MB-231 |
2. Antimicrobial Properties
- The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
3. Enzyme Inhibition
- Research indicates that this compound may inhibit specific enzymes involved in disease pathways, such as xanthine oxidase, which is relevant in gout treatment.
Medicinal Chemistry Applications
In the field of medicinal chemistry, this compound serves as a valuable scaffold for the design of novel therapeutics:
1. Drug Design
- The structural features of this compound allow for modifications that can enhance selectivity and potency against targeted diseases.
- Researchers are exploring its potential as a lead compound for developing drugs targeting cancer and inflammatory diseases.
2. Synthesis of Novel Derivatives
- The compound can be used as a precursor for synthesizing other bioactive molecules through various chemical reactions such as oxidation, reduction, and substitution.
Industrial Applications
The unique properties of this compound also lend themselves to industrial applications:
1. Material Science
- Its chemical stability and functional groups make it suitable for developing advanced materials in electronics and coatings.
2. Catalysis
- The compound's ability to act as a catalyst in chemical reactions is being explored for industrial processes.
Mechanism of Action
: The mechanism through which this compound exerts its effects is mediated by its interactions with specific molecular targets. The dihydropyridazinone and thiophene moieties can interact with enzyme active sites or receptors, modulating biological pathways such as signal transduction, metabolic cycles, or gene expression. Its trifluoromethylbenzamide group contributes to its binding affinity and specificity, enhancing its potential biological activities.
Comparison with Similar Compounds
: When compared to similar compounds, such as 4-(trifluoromethyl)benzoic acid derivatives or other dihydropyridazinone analogs, N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide stands out due to its unique structural combination of the thiophene and trifluoromethyl groups, which impart distinctive chemical reactivity and biological activity profiles.
List of similar compounds:
4-(trifluoromethyl)benzoic acid derivatives
Dihydropyridazinone analogs
Thiophene-containing compounds
Benzamide derivatives
This deep dive showcases its versatility and potential, straddling the worlds of chemical ingenuity and biological fascination. Got any other compounds up your sleeve?
Biological Activity
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H15F3N4OS
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as an anticancer agent and its effects on various biochemical pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer activity. For instance, benzothiazole derivatives with pyridine moieties showed promising results against cancer cell lines such as U937 and MCF-7. These compounds induced apoptosis by activating procaspase-3 to caspase-3, suggesting a possible mechanism that might also be applicable to our compound of interest .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Specific Enzymes : Similar compounds have shown inhibition of AMPA and kainate receptors, which are involved in excitatory neurotransmission and could be relevant for neuroprotective effects .
- Induction of Apoptosis : The activation of apoptotic pathways through procaspase activation is a critical mechanism for many anticancer agents .
- Antioxidant Properties : Some related compounds exhibit antioxidant activities, which may contribute to their overall therapeutic potential.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the thiophene ring enhances lipophilicity and may improve cellular uptake.
- The trifluoromethyl group is known to increase metabolic stability and influence receptor binding affinities.
Case Studies
Several studies have investigated the biological activities of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
